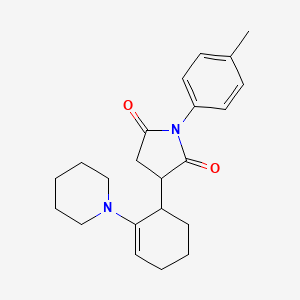

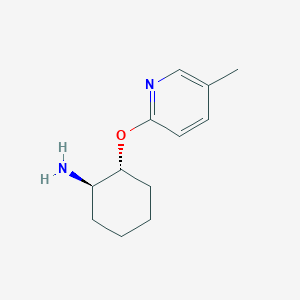

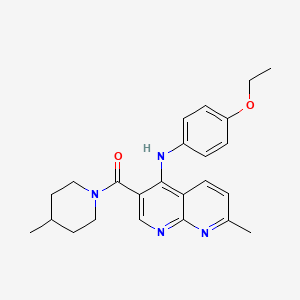

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis Methods and Chemical Properties

A significant area of research involving 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea and its derivatives focuses on their synthesis methods and chemical properties. A study highlighted a convenient method to synthesize 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation, indicating an efficient process for obtaining these compounds with satisfactory yields. This method showcases the potential for rapid synthesis of such derivatives, which could be crucial for further applications in various fields of chemistry and biology (Li & Chen, 2008).

Bioactive Properties and Applications

The bioactive properties of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea derivatives have been explored, particularly their potential in addressing chronic myeloid leukemia (CML) and other cancers. One study synthesized a series of these derivatives, demonstrating potent activity against the human CML cell line K562. These compounds showed promise in cellular assays and induced apoptosis in cancer cells, significantly reducing protein phosphorylation in the PI3K/Akt signaling pathway, suggesting a pathway for their anti-cancer activity (Li et al., 2019).

Additionally, certain derivatives have displayed excellent fungicidal activities against pathogens like Rhizoctonia solani and Botrytis cinerea, indicating their potential utility in agricultural applications to protect crops from fungal diseases. This demonstrates the versatility of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea derivatives beyond their medicinal properties (Song et al., 2008).

properties

IUPAC Name |

1-(4-methylphenyl)-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS2/c1-3-8-19-13-17-16-12(20-13)15-11(18)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IARAGADLFBPTSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride](/img/structure/B2810170.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B2810179.png)

![3-isopentyl-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2810180.png)

![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2810183.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2810186.png)